1-Bromo-4-(2,2-diethoxyethoxy)benzene
Overview
Description
1-Bromo-4-(2,2-diethoxyethoxy)benzene is an organic compound with the molecular formula C12H17BrO3 and a molecular weight of 289.17 g/mol . This compound is characterized by a benzene ring substituted with a bromine atom and a 2,2-diethoxyethoxy group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Bromo-4-(2,2-diethoxyethoxy)benzene typically involves the bromination of 4-(2,2-diethoxyethoxy)benzene. The reaction is carried out under controlled conditions to ensure the selective substitution of the bromine atom at the para position of the benzene ring. Industrial production methods may involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, with the reaction being facilitated by a suitable solvent such as dichloromethane .
Chemical Reactions Analysis
1-Bromo-4-(2,2-diethoxyethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 4-(2,2-diethoxyethoxy)benzene using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
1-Bromo-4-(2,2-diethoxyethoxy)benzene is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is used in the study of biochemical pathways and the development of bioactive molecules.
Medicine: It is explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(2,2-diethoxyethoxy)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic substitution reactions. The ethoxy groups can participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications .
Comparison with Similar Compounds
1-Bromo-4-(2,2-diethoxyethoxy)benzene can be compared with other similar compounds, such as:
- 1-Bromo-2,5-dimethoxy-4-methyl-benzene
- 1-Bromo-4-(1,2-dibromoethyl)benzene
- 1-Bromo-4-(4-nitrophenoxy)benzene
These compounds share the bromine-substituted benzene ring but differ in the nature and position of other substituents. The presence of the 2,2-diethoxyethoxy group in this compound imparts unique chemical properties, making it distinct in terms of reactivity and applications .
Properties
IUPAC Name |
1-bromo-4-(2,2-diethoxyethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO3/c1-3-14-12(15-4-2)9-16-11-7-5-10(13)6-8-11/h5-8,12H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHRIWLHZBCGOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC1=CC=C(C=C1)Br)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378739 | |
Record name | 1-bromo-4-(2,2-diethoxyethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112598-18-2 | |
Record name | 1-bromo-4-(2,2-diethoxyethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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